molecular formula C12H10O6 B081724 6-Ethyl-2,3,7-trihydroxyjuglone CAS No. 13378-99-9

6-Ethyl-2,3,7-trihydroxyjuglone

Cat. No.: B081724
CAS No.: 13378-99-9
M. Wt: 250.2 g/mol
InChI Key: LZPOHOLJSVDDBR-UHFFFAOYSA-N
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Description

Chemical Identity: 6-Ethyl-2,3,7-trihydroxyjuglone (CAS 13378-99-9) is a hydroxylated naphthoquinone derivative. Its systematic name is 6-Ethyl-2,3,5,7-tetrahydroxy-1,4-naphthoquinone, with the molecular formula C₁₂H₁₀O₆ and a molar mass of 250.2 g/mol .

Properties

CAS No.

13378-99-9

Molecular Formula

C12H10O6

Molecular Weight

250.2 g/mol

IUPAC Name

6-ethyl-2,3,5,7-tetrahydroxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O6/c1-2-4-6(13)3-5-7(8(4)14)10(16)12(18)11(17)9(5)15/h3,13-14,17-18H,2H2,1H3

InChI Key

LZPOHOLJSVDDBR-UHFFFAOYSA-N

SMILES

CCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O

Isomeric SMILES

CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O

Canonical SMILES

CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • A naphthoquinone backbone (1,4-naphthalenedione) with hydroxyl (-OH) groups at positions 2, 3, 5, and 7.
  • An ethyl (-CH₂CH₃) substituent at position 6.
  • Predicted physicochemical properties include a density of 1.759 g/cm³ , boiling point of 508.5°C , and pKa of 6.24 , indicating moderate acidity .

The ethyl and hydroxyl substituents in this compound may influence its bioactivity and solubility compared to simpler naphthoquinones.

Comparison with Structurally Similar Compounds

2.1. Squamarone (6-Ethyl-2,5,7-trihydroxy-3-methyl-1,4-naphthoquinone)

Key Data :

  • CAS : 159736-30-8
  • Molecular Formula : C₁₃H₁₂O₅
  • Molar Mass : 260.23 g/mol
  • Substituents : Hydroxyl (-OH) groups at positions 2, 5, 7; methyl (-CH₃) at position 3; ethyl (-CH₂CH₃) at position 6 .

Comparison :

Property 6-Ethyl-2,3,7-trihydroxyjuglone Squamarone
Hydroxyl Positions 2, 3, 5, 7 2, 5, 7
Alkyl Substituents Ethyl (C6) Ethyl (C6), Methyl (C3)
Molecular Formula C₁₂H₁₀O₆ C₁₃H₁₂O₅
Molar Mass 250.2 g/mol 260.23 g/mol
Functional Diversity Higher hydroxylation Reduced hydroxylation, methyl substitution

Implications :

  • Squamarone lacks the hydroxyl group at position 3 but introduces a methyl group at position 3, which may reduce polarity and alter interactions with biological targets.
  • The ethyl group at position 6 is conserved, suggesting shared hydrophobic characteristics.
2.2. Juglone (5-Hydroxy-1,4-naphthoquinone)

Key Data :

  • Molecular Formula : C₁₀H₆O₃
  • Molar Mass : 174.15 g/mol
  • Substituents : Hydroxyl (-OH) at position 5.

Comparison :

Property This compound Juglone
Hydroxyl Positions 2, 3, 5, 7 5
Alkyl Substituents Ethyl (C6) None
Molecular Complexity High (4 hydroxyls + ethyl) Low (single hydroxyl)
Redox Activity Likely enhanced due to multiple -OH Moderate

Implications :

  • The additional hydroxyl groups in this compound may increase solubility and antioxidant capacity compared to juglone.
2.3. Other Related Compounds
  • 1-Hydroxychlordene (CAS 2597-11-7): A chlorinated hydrocarbon unrelated to naphthoquinones but included in evidence for CAS reference .
  • Trichloroethane derivatives (e.g., 1,1,2-Trichloroethane, CAS 79-00-5): Structurally distinct halogenated alkanes .
  • Ethylnaphthalenes (e.g., 2-Ethylnaphthalene, CAS 939-27-5): Simpler aromatic hydrocarbons lacking quinone moieties .

Structural Distinctions :

  • Non-quinone compounds (e.g., trichloroethanes, ethylnaphthalenes) lack redox-active quinone cores and hydroxyl/ethyl functionalization critical to this compound’s reactivity.

Research Findings and Gaps

  • Bioactivity Data: Limited evidence on the specific biological activities of this compound.
  • Squamarone: No activity data provided in evidence, though methyl substitution may modulate toxicity or bioavailability compared to hydroxyl-rich analogs.
  • Synthetic Accessibility : The ethyl and hydroxyl groups in this compound may complicate synthesis, requiring regioselective functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-2,3,7-trihydroxyjuglone
Reactant of Route 2
6-Ethyl-2,3,7-trihydroxyjuglone

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